Pinacidil, chemically known as (±)-N-cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine monohydrate, is a novel vasodilator with significant antihypertensive properties. [] It belongs to a class of drugs known as potassium channel openers, specifically targeting ATP-sensitive potassium (KATP) channels. [, , ] Pinacidil's primary role in scientific research revolves around its ability to relax vascular smooth muscle, making it a valuable tool for studying cardiovascular physiology and pharmacology. [, , ]
Pinacidil is derived from the condensation of 4-isothiocyanatopyridine and 3,3-dimethyl-2-butanamine, which undergoes further chemical transformations to yield the final product. It is classified under antihypertensive agents and potassium channel openers, indicating its dual role in managing blood pressure and influencing cardiac function .
The synthesis of pinacidil involves several key steps:
Pinacidil participates in various chemical reactions primarily due to its functional groups. It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its guanidine structure. Additionally, it can react with electrophiles due to the presence of the nitrogen atoms in its structure.
Pinacidil exerts its pharmacological effects by opening adenosine triphosphate-sensitive potassium channels located in vascular smooth muscle cells. This process leads to hyperpolarization of the cell membrane, reducing intracellular calcium levels and promoting relaxation of the smooth muscle. Consequently, this results in vasodilation and decreased blood pressure.
This mechanism underscores pinacidil's efficacy in managing hypertensive conditions .
These properties are significant for formulating effective pharmaceutical preparations containing pinacidil .
Pinacidil is primarily used in clinical settings as an antihypertensive agent due to its potent vasodilatory effects. Its rapid onset makes it suitable for acute management of hypertensive crises. Additionally, research has explored its potential benefits in cardiac microvascular ischemia-reperfusion injury, indicating broader applications beyond hypertension management .
The discovery of pinacidil originated from systematic pharmacological screening of thiourea derivatives in the 1970s, which revealed promising antihypertensive properties. Early compounds in this class demonstrated vasodilatory effects but suffered from suboptimal pharmacokinetic profiles and metabolic instability. A pivotal advancement occurred when researchers substituted the thiourea moiety (–NH–C(=S)–NH–) with a cyanoguanidine group (–NH–C(=N–CN)–NH–), enhancing both chemical stability and biological activity. This strategic modification yielded pyridyl cyanoguanidines with significantly improved vasodilatory potency while maintaining favorable tissue selectivity [1] [6]. The chemical evolution culminated in 1978 with Petersen's synthesis of N"-cyano-N-pyridin-4-yl-N'-(1,2,2-trimethylpropyl)guanidine, designated P1134 (later named pinacidil), which demonstrated exceptional blood pressure-lowering effects in spontaneously hypertensive rat models through a novel mechanism of action distinct from existing vasodilators [3] [8]. This breakthrough established cyanoguanidine as a privileged scaffold in cardiovascular drug discovery and positioned pinacidil as the prototypical ATP-sensitive potassium (KATP) channel opener.
Table 1: Structural Evolution of Cyanoguanidine Vasodilators
Structural Feature | Thiourea Derivatives | Early Cyanoguanidines | Pinacidil (Optimized) |
---|---|---|---|
Core Group | Thiourea | Cyanoguanidine | Cyanoguanidine |
Aromatic System | Varied | 3-Pyridinyl | 4-Pyridinyl |
Alkyl Substituent | Short-chain alkyl | Cyclic alkyl | Bulky pinacolyl (1,2,2-trimethylpropyl) |
Vasodilatory Potency | Moderate | Improved | High (EC50 ≈ 10-7M) |
Metabolic Stability | Low | Moderate | High (N-oxidation pathway) |
The primary synthetic route to pinacidil involves a multi-step sequence beginning with the condensation of 4-isothiocyanatopyridine with 1,2,2-trimethylpropylamine (pinacolylamine) to form an intermediate thiourea derivative. This thiourea undergoes desulfurization using triphenylphosphine and carbon tetrachloride in the presence of triethylamine to generate an unsymmetrical carbodiimide. Subsequent nucleophilic addition of cyanamide to the electrophilic carbodiimide carbon affords pinacidil in approximately 65% overall yield [3] [8]. Alternative synthetic approaches have been developed, including the direct reaction of 4-pyridyldithiocarbamic acid with pinacolylamine followed by oxidative desulfurization and cyanamide addition, yielding pinacidil with comparable efficiency [8]. Microwave-assisted synthesis has emerged as a valuable technique for generating structurally complex pinacidil analogues, particularly tricyclic dihydropyridine derivatives fused with cyclohexane or tetrahydrothiophene rings. This method significantly reduces reaction times from hours to minutes (5-15 minutes) while improving yields by 15-25% compared to conventional heating methods [7].
Table 2: Synthetic Methods for Pinacidil and Key Analogues
Compound Class | Key Starting Materials | Reaction Conditions | Yield Range | Reference |
---|---|---|---|---|
Pinacidil (Standard) | 4-isothiocyanatopyridine + pinacolylamine | Triphenylphosphine/CCl4/Et3N, then cyanamide | 60-68% | [8] |
Pinacidil (Alternative) | 4-pyridyldithiocarbamic acid + pinacolylamine | Oxidative desulfurization, cyanamide addition | 55-62% | [8] |
Tricyclic Analogues | Tetrahydrothiophene-3-one-1,1-dioxide + disubstituted benzaldehyde + ammonium acetate | Microwave irradiation (75W, 130°C), 5 min | 75-85% | [7] |
CHS 828 Derivatives | 4-pyridylcyanoguanidine + ω-haloalkylaryl ethers | Nucleophilic substitution, 80°C, 12h | 70-92% | [5] |
Comprehensive SAR analyses have delineated critical structural requirements for KATP channel activation. The cyanoguanidine moiety (–NH–C(=N–CN)–NH–) constitutes an essential pharmacophore, with replacement by guanidine or thiourea groups abolishing vasodilatory activity. Positional isomerism of the pyridine ring profoundly influences efficacy, with 4-pyridyl derivatives exhibiting 3-5-fold greater potency than 3-pyridyl isomers. Molecular connectivity studies revealed that optimal activity requires a hexyl to octyl chain (C6-C8) linking the cyanoguanidine core to terminal aryl groups, with shorter chains (C2-C4) diminishing potency by 10-100-fold [5]. The terminal aryl moiety tolerates diverse substituents at the para-position, including chloro, nitro, and methoxy groups, while ortho-substitution induces steric hindrance that reduces binding affinity. Interestingly, cytotoxic cyanoguanidine derivatives such as CHS 828 maintain the core pharmacophore but incorporate extended lipophilic chains terminating in bulky aryl groups, demonstrating how structural modifications redirect biological activity from vasodilation to antitumor effects [5]. In tricyclic dihydropyridine derivatives, fusion of dimethyl-substituted cyclohexane rings to the DHP core enhances vascular selectivity over bladder tissue, while sulfonyl oxygen atoms engage in critical hydrogen bonding interactions within the KATP channel pore [7].
Table 3: Structure-Activity Relationship of Key Structural Features
Structural Element | Optimal Feature | Activity Impact | Notable Analogues |
---|---|---|---|
Cyanoguanidine Core | Intact -NH-C(=N-CN)-NH- | Essential for channel opening; replacement abolishes activity | Pinacidil, P1075 |
Pyridine Position | 4-Pyridyl | 3-5x more potent than 3-pyridyl isomers | Pinacidil (4-pyridyl) |
Linker Length | C6-C8 alkyl chain | 10-100x more potent than C2-C4 chains | CHS 828 (C6 linker) |
Terminal Aryl Position | para-substitution | Maintains potency; ortho reduces affinity | 4-Chlorophenoxyhexyl (CHS 828) |
Tricyclic Fusion | Dimethylcyclohexane | Enhances vascular selectivity | Compound 7-12 series [7] |
The 4-pyridinyl group serves as a critical hydrogen bond acceptor that stabilizes the open conformation of KATP channels through interactions with serine residues in the SUR subunit. Molecular docking studies confirm that the pyridinyl nitrogen forms a 2.8-3.2 Å hydrogen bond with Ser1237 of sulfonylurea receptor 2 (SUR2), a key interaction determining vascular selectivity over pancreatic (SUR1-containing) channels [3] [4]. The chiral trimethylpropyl (pinacolyl) moiety exhibits pronounced stereoselectivity, with the (–)-enantiomer demonstrating 5-8-fold greater potency than the (+)-enantiomer in both in vitro and in vivo models [6]. This stereopreference arises from optimal hydrophobic filling of a pocket formed by transmembrane helices 13-16 of SUR2, with the compact tert-butyl group enabling van der Waals contacts with Val1249 and Thr1253 [3] [4]. Hybridization studies demonstrate that chimeric receptors containing TMs 13-16 from SUR2 confer pinacidil sensitivity to otherwise insensitive SUR1 constructs, confirming this domain as the primary recognition site for the pinacolyl group [4]. The synergistic action of these moieties enables selective activation of vascular KATP channels (Kir6.1/SUR2B) with minimal effects on cardiac (Kir6.2/SUR2A) or pancreatic (Kir6.2/SUR1) subtypes, explaining the preferential vasodilatory effects of pinacidil.
Table 4: Molecular Interactions of Pinacidil Moieties with KATP Channel Subunits
Structural Moisty | Biological Target | Interaction Type | Functional Consequence |
---|---|---|---|
4-Pyridinyl Group | Ser1237 (SUR2) | Hydrogen bond (2.8-3.2 Å) | Stabilizes SUR2 in open conformation |
Cyanoguanidine -NH | Glu1246 (SUR2 TM16) | Ionic interaction | Facilitates Kir6 subunit activation |
Trimethylpropyl Group | Hydrophobic pocket (TMs 13-16) | Van der Waals contacts | Induces SUR2-specific conformational change |
Cyanoguanidine -C≡N | Tyr1203 (SUR2) | Dipole-dipole interaction | Enhances binding orientation precision |
The trimethylpropyl group's three-dimensional bulkiness creates entropic constraints that favor high-affinity binding to SUR2 over SUR1 isoforms. Molecular dynamics simulations reveal that the gem-dimethyl groups restrict conformational flexibility, preorganizing the molecule for optimal insertion into the SUR2 hydrophobic pocket. This explains why structural simplification to linear alkyl chains (e.g., n-pentyl) reduces binding affinity by 50-fold. The stereospecific interactions of the chiral center further demonstrate that the (R)-configuration achieves superior complementarity with the SUR2 binding cavity compared to the (S)-enantiomer, rationalizing the observed enantioselectivity in pharmacological activity [3] [4] [6]. These insights have guided the rational design of second-generation KATP channel openers with enhanced tissue selectivity and metabolic stability.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: